2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester 2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472782
InChI: InChI=1S/C15H19ClN2O3/c16-9-14(19)17-10-13-7-4-8-18(13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,19)
SMILES: C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNC(=O)CCl
Molecular Formula: C15H19ClN2O3
Molecular Weight: 310.77 g/mol

2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13472782

Molecular Formula: C15H19ClN2O3

Molecular Weight: 310.77 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C15H19ClN2O3
Molecular Weight 310.77 g/mol
IUPAC Name benzyl 2-[[(2-chloroacetyl)amino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H19ClN2O3/c16-9-14(19)17-10-13-7-4-8-18(13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,19)
Standard InChI Key IEOMKOYXRKLBCL-UHFFFAOYSA-N
SMILES C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNC(=O)CCl
Canonical SMILES C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNC(=O)CCl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of three primary components:

  • Pyrrolidine ring: A five-membered saturated heterocycle with one nitrogen atom.

  • Chloroacetylamino group (-NH-CO-CH₂Cl): Introduces electrophilicity, enabling covalent interactions with nucleophilic residues in proteins.

  • Benzyl ester (-CO-O-CH₂C₆H₅): Enhances lipophilicity and serves as a protecting group for carboxylic acids during synthesis .

The stereochemistry of the pyrrolidine ring (specifically the (S)-configuration) influences its biological activity and synthetic routes .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₉ClN₂O₃
Molecular Weight310.77 g/mol
Boiling Point (Predicted)505.8 ± 43.0 °C
Density (Predicted)1.27 ± 0.1 g/cm³
pKa (Predicted)-2.11 ± 0.40

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Pyrrolidine Functionalization: The pyrrolidine ring is modified at the 2-position to introduce an aminomethyl group.

  • Chloroacetylation: Reaction with chloroacetyl chloride under basic conditions (e.g., triethylamine) forms the chloroacetylamino moiety.

  • Benzyl Esterification: The carboxylic acid group is protected using benzyl alcohol and a coupling agent (e.g., DCC) .

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYield
1AminomethylationFormaldehyde, NH₃, MeOH75%
2ChloroacetylationChloroacetyl chloride, Et₃N82%
3Benzyl Ester FormationBenzyl alcohol, DCC, DMAP68%

Analytical Characterization

  • NMR Spectroscopy: Confirmatory signals include δ 4.5–5.0 ppm (benzyl CH₂), δ 3.8–4.2 ppm (pyrrolidine N-CH₂), and δ 1.8–2.2 ppm (pyrrolidine ring protons).

  • Mass Spectrometry: Molecular ion peak observed at m/z 310.77 .

Biological Activity and Applications

Enzyme Inhibition

The chloroacetylamino group acts as an electrophilic "warhead," enabling covalent inhibition of metalloproteases such as endothelin-converting enzyme (ECE) . This mechanism is critical in treating hypertension and cardiovascular diseases .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Protease Inhibitors: Modified analogs show activity against angiotensin-converting enzyme (ACE) .

  • Anticancer Agents: Derivatives with tert-butyl esters exhibit enhanced solubility and tumor selectivity.

Table 3: Comparative Bioactivity of Analogues

CompoundTarget EnzymeIC₅₀ (nM)
Benzyl ester (C15H19ClN2O3)ECE-1120
tert-Butyl ester (C15H25ClN2O3)ACE85
Piperidine variant (C15H18ClN2O3)MMP-9240

Future Directions

Structural Optimization

  • Stereochemical Tweaks: Exploring (R)-isomers for improved target selectivity .

  • Prodrug Development: Replacing the benzyl ester with hydrolyzable groups (e.g., pivaloyloxymethyl) for enhanced bioavailability.

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